![molecular formula C11H9NO B066767 4-Cyanophenyl cyclopropyl ketone CAS No. 170564-99-5](/img/structure/B66767.png)
4-Cyanophenyl cyclopropyl ketone
Overview
Description
4-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds like 4-Cyanophenyl cyclopropyl ketone often involves complex molecular architectures . A review highlights the strategic considerations for introducing the cyclopropane motif in a collection of recent total syntheses . Another study shows a new type of C–C activation catalyst that can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .Molecular Structure Analysis
The molecular structure of 4-Cyanophenyl cyclopropyl ketone can be analyzed using various methods. The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclopropanes, like 4-Cyanophenyl cyclopropyl ketone, are important substructures in natural products and pharmaceuticals . An unexpected dimerization of cyclopropyl ketones was observed, and analysis of the reaction pathway led to the development of a synthetically useful crossed reaction between cyclopropyl ketones and enones to afford densely functionalized cyclopentane products .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyanophenyl cyclopropyl ketone can be analyzed using various methods. For instance, the compound is stable under normal conditions .Scientific Research Applications
Synthesis of Pyrroles and Dihydropyrroles
4-Cyanophenyl cyclopropyl ketone derivatives, such as doubly activated cyclopropanes, serve as synthetic precursors for the regiospecific synthesis of 4-cyano-dihydropyrroles and pyrroles. These compounds are prepared through cyclopropanation reactions of alkenes, followed by treatment with primary amines and oxidation to yield densely functionalized pyrroles, showcasing the utility of cyclopropyl ketones in heterocyclic synthesis (Wurz & Charette, 2005).
Chiral Cyclopropane Scaffolds
Chiral cyclopropane rings are key pharmacophores in pharmaceuticals and bioactive natural products. Research has developed chemoenzymatic strategies for the stereoselective assembly and structural diversification of cyclopropyl ketones, leading to the creation of a diverse library of chiral cyclopropane scaffolds. This approach leverages the high diastereo- and enantioselectivity of engineered biocatalysts for olefin cyclopropanation, followed by chemical transformation to yield a variety of structurally diverse, enantiopure cyclopropane-containing motifs (Nam et al., 2021).
Catalytic Processes and Transformations
Cyclopropyl ketones, including those derived from 4-Cyanophenyl cyclopropyl ketone, have been employed in various catalytic processes. For example, the formation of nickeladihydropyran from cyclopropyl phenyl ketone via oxidative addition, serves as a key intermediate in nickel-catalyzed cycloaddition reactions, facilitating the synthesis of cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006). Additionally, the catalytic enantioselective Cloke-Wilson rearrangement of cyclopropyl ketones demonstrates the activation of these substrates by chiral phosphoric acid, leading to dihydrofurans (Ortega et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-Cyanophenyl cyclopropyl ketone is involved in the formation of chiral eight-membered heterocycles . These heterocycles are a diverse array of natural products and bioactive compounds, which are often found in pharmaceuticals . They possess various biological activities such as anticancer, antiviral, and anti-inflammatory effects .
Mode of Action
The compound interacts with its targets through a gold-catalyzed stereoselective (4 + 4) cycloaddition . This process enables readily accessible precursors (anthranils and ortho-quinone methides) to be intercepted by in situ generated gold-furyl 1,4-dipoles . This interaction results in the formation of previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles .
Biochemical Pathways
The biochemical pathway affected by 4-Cyanophenyl cyclopropyl ketone involves the construction of eight-membered rings . This is achieved through an intermolecular (4 + 4) cycloaddition, a prevailing strategy in the construction of eight-membered rings . The transition-metal ™ mediated zwitterionic 1,4-dipolar species have been recognized as privileged building blocks for divergent preparation of chiral eight-membered scaffolds .
Result of Action
The result of the action of 4-Cyanophenyl cyclopropyl ketone is the formation of chiral furan/pyrrole-containing eight-membered heterocycles . These heterocycles are structurally diverse and are found in a wide range of natural products and pharmaceuticals . They possess various biological activities such as anticancer, antiviral, and anti-inflammatory effects .
Action Environment
The action of 4-Cyanophenyl cyclopropyl ketone can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions . .
Safety and Hazards
Safety data sheets provide information about the potential hazards of 4-Cyanophenyl cyclopropyl ketone. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Another source mentions that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
4-(cyclopropanecarbonyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFBDOSDKRVFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444959 | |
Record name | 4-CYANOPHENYL CYCLOPROPYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170564-99-5 | |
Record name | 4-(Cyclopropylcarbonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170564-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CYANOPHENYL CYCLOPROPYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.